molecular formula C20H14N2O4 B089547 4,4'-Dibenzoylquinone Dioxime CAS No. 120-52-5

4,4'-Dibenzoylquinone Dioxime

Cat. No.: B089547
CAS No.: 120-52-5
M. Wt: 346.3 g/mol
InChI Key: WMVSVUVZSYRWIY-UHFFFAOYSA-N
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Description

4,4'-Dibenzoylquinone Dioxime is a chemical compound with the molecular formula C20H14N2O4. It is also known as benzo-1,4-quinone bis(O-benzoyloxime). This compound is characterized by its unique structure, which includes a quinone core with two benzoyloxime groups attached. It is used in various scientific research applications due to its interesting chemical properties .

Mechanism of Action

4,4’-Dibenzoylquinone Dioxime, also known as 2,5-Cyclohexadiene-1,4-dione, bis(O-benzoyloxime) or Vulnoc DGM, is a chemical compound with the molecular formula C20H14N2O4 . This compound is of significant interest in various fields, including biochemistry and pharmacology.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,4’-Dibenzoylquinone Dioxime is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Dibenzoylquinone Dioxime typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4'-Dibenzoylquinone Dioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields of research .

Scientific Research Applications

4,4'-Dibenzoylquinone Dioxime has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4'-Dibenzoylquinone Dioxime is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of benzoyloxime groups makes it particularly useful in certain synthetic and research applications, differentiating it from other quinone derivatives .

Properties

IUPAC Name

[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)25-21-17-11-13-18(14-12-17)22-26-20(24)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVSVUVZSYRWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CC=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883312, DTXSID00861754
Record name 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {Cyclohexa-2,5-diene-1,4-diylidenebis[(azanylylidene)oxy]}bis(phenylmethanone)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-52-5
Record name Benzoquinone dioxime dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenocure BQ
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Record name 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime)
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Record name 2,5-Cyclohexadiene-1,4-dione, 1,4-bis(O-benzoyloxime)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-benzoquinone bis(O-benzoyloxime)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name P-BENZOQUINONE DIOXIME DIBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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